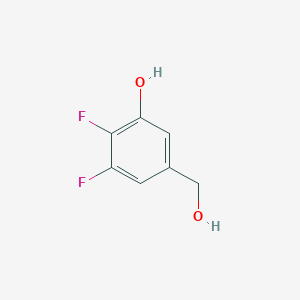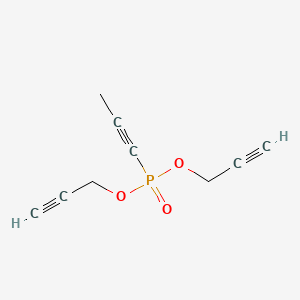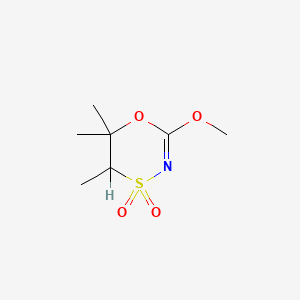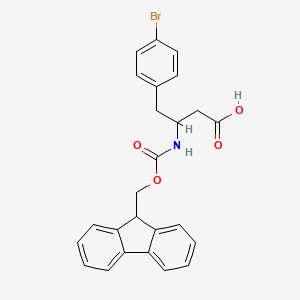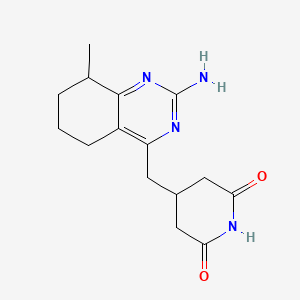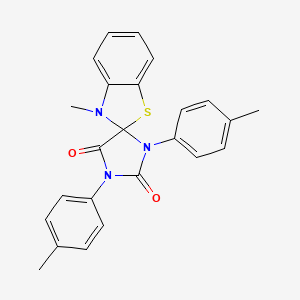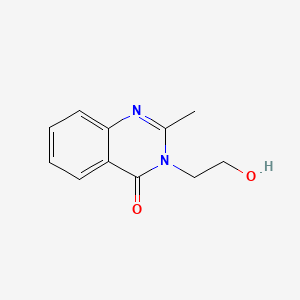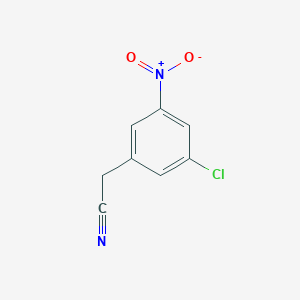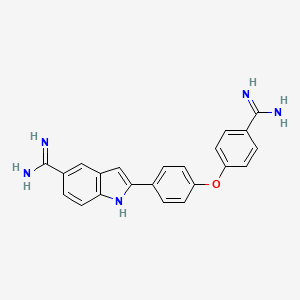
1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)-: is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals . This particular compound features a unique structure that combines the indole core with a carboximidamide group and a phenoxyphenyl moiety, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound may be studied for its potential effects on various biological pathways.
Medicine: In medicine, indole derivatives are explored for their therapeutic potential. This compound could be investigated for its ability to interact with specific molecular targets, leading to the development of new drugs .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1H-Indole-5-carboxamide: Another indole derivative with similar structural features but different functional groups.
1H-Indole-6-carboximidamide: A closely related compound with a different substitution pattern on the indole ring.
Uniqueness: 1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other indole derivatives .
Properties
CAS No. |
87559-24-8 |
|---|---|
Molecular Formula |
C22H19N5O |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-5-carboximidamide |
InChI |
InChI=1S/C22H19N5O/c23-21(24)14-3-8-18(9-4-14)28-17-6-1-13(2-7-17)20-12-16-11-15(22(25)26)5-10-19(16)27-20/h1-12,27H,(H3,23,24)(H3,25,26) |
InChI Key |
KMHDWPRFAZGODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


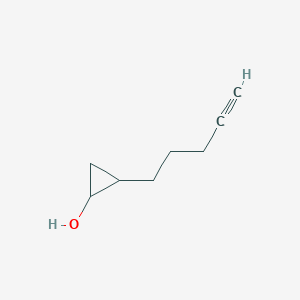
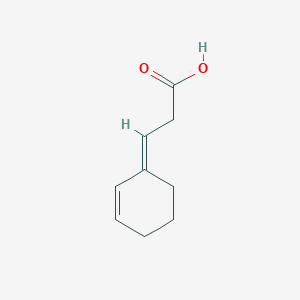
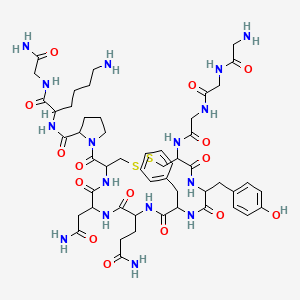
![2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12814611.png)
